Computed Lipophilicity (XLogP3): A >1 Log Unit Increase Relative to the Non-Allylated Parent
Methyl 4-allyl-3-hydroxy-2-methylbenzoate exhibits a computed XLogP3 of 2.9, compared with 1.8 for the non-allylated analog methyl 3-hydroxy-2-methylbenzoate [1][2]. This Δ = 1.1 log unit increase is consistent with the addition of a three-carbon allyl chain to the aromatic core and translates to an approximately 12‑fold higher partition coefficient, which is relevant for membrane permeability predictions based on Lipinski-type property guidelines [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Methyl 3-hydroxy-2-methylbenzoate – XLogP3 = 1.8 |
| Quantified Difference | Δ = +1.1 log units (≈12‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release); same method applied to both compounds |
Why This Matters
A 1.1 log unit higher lipophilicity can significantly alter membrane permeation, protein binding, and extraction behavior, making the 4-allyl compound more suitable for cellular assays where passive diffusion is rate-limiting.
- [1] PubChem. Methyl 4-allyl-3-hydroxy-2-methylbenzoate (XLogP3 = 2.9). CID 67404181. https://pubchem.ncbi.nlm.nih.gov/compound/67404181 (accessed 2026-04-28). View Source
- [2] PubChem. Methyl 3-hydroxy-2-methylbenzoate (XLogP3 = 1.8). CID 121980. https://pubchem.ncbi.nlm.nih.gov/compound/121980 (accessed 2026-04-28). View Source
